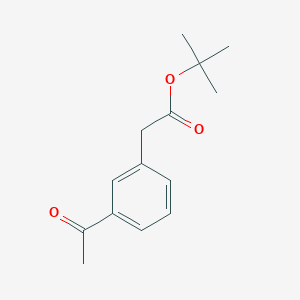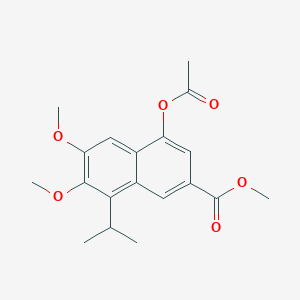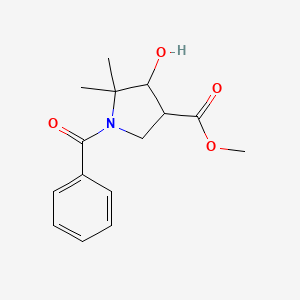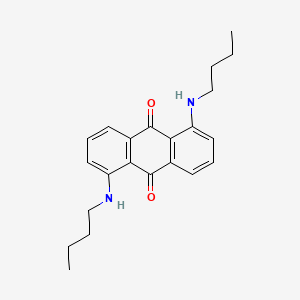
Ethyl 4-cyano-5-methoxy-2-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-cyano-5-methoxy-2-nitrobenzoate is an organic compound with the molecular formula C11H10N2O5. It is a derivative of benzoic acid, featuring a cyano group, a methoxy group, and a nitro group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-cyano-5-methoxy-2-nitrobenzoate typically involves multi-step organic reactions. One common method is the nitration of ethyl 4-cyano-5-methoxybenzoate using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products.
化学反応の分析
Types of Reactions
Ethyl 4-cyano-5-methoxy-2-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Ammonia, amines, alcohols.
Hydrolysis Conditions: Aqueous acid or base, elevated temperatures.
Major Products Formed
Reduction: Ethyl 4-cyano-5-methoxy-2-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 4-cyano-5-methoxy-2-nitrobenzoic acid.
科学的研究の応用
Ethyl 4-cyano-5-methoxy-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Ethyl 4-cyano-5-methoxy-2-nitrobenzoate depends on its chemical interactions with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyano group can also participate in interactions with enzymes and receptors, influencing cellular pathways.
類似化合物との比較
Ethyl 4-cyano-5-methoxy-2-nitrobenzoate can be compared with other similar compounds such as:
Ethyl 4-cyano-5-methoxybenzoate: Lacks the nitro group, resulting in different chemical reactivity and biological properties.
Ethyl 4-cyano-2-nitrobenzoate: Lacks the methoxy group, leading to variations in its chemical behavior and applications.
Ethyl 5-methoxy-2-nitrobenzoate: Lacks the cyano group, affecting its overall chemical and biological profile.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct properties and applications.
特性
分子式 |
C11H10N2O5 |
|---|---|
分子量 |
250.21 g/mol |
IUPAC名 |
ethyl 4-cyano-5-methoxy-2-nitrobenzoate |
InChI |
InChI=1S/C11H10N2O5/c1-3-18-11(14)8-5-10(17-2)7(6-12)4-9(8)13(15)16/h4-5H,3H2,1-2H3 |
InChIキー |
GTDDNSJBSDTCLW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=C(C(=C1)OC)C#N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(Benzenesulfonyl)oxy]-N-phenylaniline](/img/structure/B13129127.png)
![7-(Trifluoromethyl)pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13129146.png)

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-c]pyrimidine](/img/structure/B13129160.png)
![(1R,6R)-3-Azabicyclo[4.2.0]oct-3-en-4-amine](/img/structure/B13129174.png)

![(1S,5S)-2-Azabicyclo[3.2.0]heptan-3-one](/img/structure/B13129182.png)

![Spiro[cyclohexane-1,3'-pyrrolo[3,2-c]pyridine]-2',4(1'H)-dione](/img/structure/B13129186.png)



![7-Benzyl-4-(4-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13129193.png)
